Calcium-49

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calcium-49 is a radioactive isotope of calcium with the symbol (^{49}\text{Ca}). It has an atomic number of 20 and a mass number of 49. This isotope is known for its relatively short half-life of approximately 8.718 minutes . This compound undergoes beta decay to form scandium-49, making it useful in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcium-49 can be synthesized through neutron activation of potassium-49 or calcium-48. The reaction involves bombarding potassium-49 or calcium-48 with neutrons in a nuclear reactor, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized nuclear reactors where controlled neutron activation can occur. The process requires precise control of neutron flux and reaction conditions to ensure the efficient production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Calcium-49 undergoes various chemical reactions, including:

Oxidation: this compound can react with oxygen to form calcium oxide.

Reduction: It can be reduced to its elemental form using strong reducing agents.

Substitution: This compound can participate in substitution reactions where it replaces other cations in compounds.

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Strong reducing agents such as hydrogen gas or carbon monoxide.

Substitution: Aqueous solutions of this compound salts can be used in substitution reactions.

Major Products Formed

Oxidation: Calcium oxide.

Reduction: Elemental calcium.

Substitution: Various this compound-containing compounds depending on the reactants used.

Applications De Recherche Scientifique

Calcium-49 has several scientific research applications, including:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in biological studies to trace calcium ion movement and distribution within organisms.

Medicine: Utilized in medical research to investigate calcium metabolism and related disorders.

Industry: Applied in the development of new materials and processes that require precise control of calcium isotopes .

Mécanisme D'action

Calcium-49 exerts its effects primarily through its radioactive decay process. The beta particles emitted during decay can interact with surrounding molecules, causing ionization and other chemical changes. This property makes this compound useful as a tracer in various scientific studies. The molecular targets and pathways involved depend on the specific application and the environment in which this compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Calcium-40: A stable isotope of calcium commonly found in nature.

Calcium-41: A cosmogenic isotope with a longer half-life compared to calcium-49.

Calcium-48: Another stable isotope of calcium used in various scientific applications.

Uniqueness of this compound

This compound is unique due to its short half-life and radioactive properties, which make it particularly useful as a tracer in scientific research. Unlike stable isotopes, this compound’s radioactive decay allows for the study of dynamic processes in real-time, providing valuable insights into chemical, biological, and medical phenomena .

Propriétés

Numéro CAS |

15124-81-9 |

|---|---|

Formule moléculaire |

Ca |

Poids moléculaire |

48.955663 g/mol |

Nom IUPAC |

calcium-49 |

InChI |

InChI=1S/Ca/i1+9 |

Clé InChI |

OYPRJOBELJOOCE-KUYOKYOWSA-N |

SMILES isomérique |

[49Ca] |

SMILES canonique |

[Ca] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

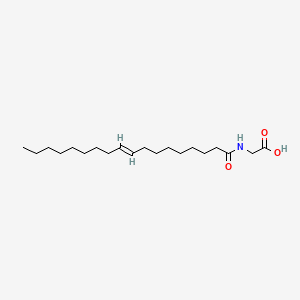

![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)